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Abstract

Polybromo-1 (PBRML1), a key subunit of the PBAF chromatin remodeling complex, is one of the
most frequently mutated tumor suppressors in human cancers, particularly in clear cell renal
cell carcinoma (ccRCC).[1][2][3][4] As a component of the SWI/SNF complex, PBRML1 plays a
critical role in regulating gene expression by altering chromatin structure.[5][6] Identifying the
downstream target genes regulated by PBRML1 is crucial for understanding its tumor-
suppressive functions and for developing novel therapeutic strategies. This application note
provides a detailed workflow and experimental protocols for utilizing RNA sequencing (RNA-
seq) to identify and validate PBRM1 downstream target genes.

Introduction to PBRM1

PBRM1, also known as BAF180, is an integral subunit of the Polybromo-associated BRG1-
associated factor (PBAF) complex, a specific form of the SWI/SNF chromatin remodeling
machinery.[1][4] This complex utilizes the energy from ATP hydrolysis to mobilize nucleosomes,
thereby regulating the accessibility of DNA to transcription factors.[2] PBRM1 contains six
bromodomains that recognize and bind to acetylated lysine residues on histones, targeting the
PBAF complex to specific genomic loci.[1][5]

Inactivation of PBRM1 through mutation or deletion is a common event in various cancers, with
a notably high frequency of ~40% in ccRCC, second only to VHL mutations.[2][4] Its loss is
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associated with advanced disease and has been shown to amplify HIF-driven pathways, alter
metabolic processes, and affect cellular adhesion and cell cycle progression.[3][7] Elucidating
the full spectrum of genes transcriptionally regulated by PBRML1 is therefore a key goal in
cancer research.

Principle of the Method

RNA-seq is a powerful, high-throughput method used to profile the entire transcriptome of a
cell or tissue.[8][9] The core principle for identifying PBRML1 target genes is to compare the
transcriptomes of cells with normal PBRML1 function against cells with compromised PBRM1
function. A significant change in the expression level of a gene following PBRM1 perturbation
strongly suggests it is a downstream target.

This is typically achieved by:

¢ Reducing or eliminating PBRM1 expression in a PBRM1-wildtype cell line using techniques
like sShRNA or CRISPR/Cas?9.

¢ Re-expressing wild-type PBRM1 in a PBRM1-mutant cancer cell line.[7]

By sequencing the RNA from both the experimental and control cell populations, one can
generate lists of differentially expressed genes (DEGS) that are either activated or repressed by
PBRML1.

Experimental Workflow

The overall process for identifying PBRML1 target genes involves several key stages, from
experimental design and sample preparation to bioinformatics analysis and downstream
validation.
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Overall Experimental Workflow
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A high-level overview of the workflow for PBRML target gene identification.
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Detailed Experimental Protocols
Protocol 1: PBRM1 Knockdown using Lentiviral shRNA

This protocol describes the stable knockdown of PBRML1 in a ccRCC cell line such as 786-O
(PBRM1-wildtype).[3]

e Cell Culture: Culture 786-0 cells in RPMI-1640 medium supplemented with 10% Fetal
Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO: incubator.

» shRNA Constructs: Obtain lentiviral ShRNA constructs targeting PBRM1 (at least two
independent shRNAs are recommended) and a non-targeting control (scramble shRNA) in a
suitable vector (e.g., pLKO.1-puro).

e Lentivirus Production:

o Co-transfect HEK293T cells with the shRNA plasmid, a packaging plasmid (e.g., psPAX2),
and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.

o Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

o Filter the supernatant through a 0.45 pum filter to remove cell debris. The virus can be
concentrated by ultracentrifugation if necessary.

e Transduction:
o Seed 786-0 cells and allow them to adhere overnight.
o Transduce the cells with the collected lentivirus in the presence of polybrene (8 pg/mL).
o Incubate for 24 hours, then replace the medium with fresh growth medium.

e Selection and Expansion:

o After 48 hours, begin selection by adding puromycin (1-2 ug/mL, concentration should be
optimized) to the growth medium.

o Culture the cells under selection for 1-2 weeks, replacing the medium every 2-3 days, until
non-transduced control cells have died.
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o Expand the stable PBRM1-knockdown and non-targeting control cell lines.

o Validation of Knockdown:

o gRT-PCR: Extract RNA and perform quantitative real-time PCR to confirm the reduction in
PBRM1 mRNA levels.

o Western Blot: Prepare protein lysates and perform a Western blot using a PBRM1-specific
antibody to confirm the reduction in PBRML1 protein levels.

Protocol 2: RNA Extraction, QC, and Sequencing

o Cell Plating: Plate at least three biological replicates of the PBRM1-knockdown cells and
three replicates of the control cells. Grow to ~80% confluency.

e RNA Extraction:
o Lyse cells directly in the culture dish using TRIzol reagent or a similar lysis buffer.

o Extract total RNA according to the manufacturer's protocol (e.g., using a column-based kit
like the RNeasy Mini Kit from Qiagen).

o Include an on-column DNase digestion step to remove any contaminating genomic DNA.
e RNA Quality Control (QC):

o Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a
spectrophotometer (e.g., NanoDrop).

o Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent
Bioanalyzer or TapeStation. A RIN value = 8 is recommended for high-quality RNA-seq
libraries.

 Library Preparation and Sequencing:
o Provide = 1 ug of total RNA per sample to a sequencing core or prepare libraries in-house.

o MRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
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o Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-
strand cDNA using reverse transcriptase and random primers, followed by second-strand

synthesis.

o Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and
perform PCR amplification to create the final library.

o Seguencing: Sequence the libraries on an lllumina platform (e.g., NovaSeq) to generate
50 bp single-end or paired-end reads, aiming for a depth of at least 20-30 million reads per

sample.[10]

Bioinformatics Analysis

The analysis of RNA-seq data is a multi-step process that transforms raw sequencing reads
into a list of differentially expressed genes.
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A typical bioinformatics pipeline for RNA-seq differential expression analysis.
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Protocol 3: From Raw Reads to DEGs

e Quality Control (FastQC): Assess the quality of the raw FASTQ files to check for base quality,
adapter content, and other metrics.[10]

o Trimming: Remove adapter sequences and low-quality bases from the reads using tools like
Trimmomatic or Cutadapt.

o Alignment: Align the trimmed reads to a reference genome (e.g., human hg38) using a
splice-aware aligner like STAR.[10]

o Quantification: Count the number of reads mapping to each gene based on a reference gene
annotation file (GTF). Tools like featureCounts or HTSeg-count are commonly used.

 Differential Expression Analysis:
o Import the resulting count matrix into R.

o Use a statistical package like DESeq2 or edgeR, which normalizes the data and models
the read counts to identify genes that are significantly up- or down-regulated between the
PBRM1-knockdown and control groups.

o The output is a list of genes with associated log: fold change, p-value, and adjusted p-
value (FDR).

Data Presentation and Interpretation
Differentially Expressed Genes (DEGS)

The primary output is a table of DEGs. A common threshold for significance is an adjusted p-
value < 0.05 and an absolute logz fold change > 1.

Table 1: Example of Top Differentially Expressed Genes upon PBRM1 Knockdown
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log2 Fold Adjusted p-

Gene Symbol Change p-value value Regulation
ALDH1A1 2.58 1.2e-15 4.5e-14 Upregulated
IL-8 -3.15 5.6e-12 9.8e-11 Downregulated
CXCL2 -2.91 8.3e-11 1.3e-09 Downregulated
ERO1A 1.98 2.1e-09 2.5e-08 Upregulated

Note: Data is illustrative. Studies have shown ALDH1A1 is upregulated upon PBRML loss,
while some chemokines like IL-8 and CXCL2 are downregulated.[3][11]

Pathway and Functional Enrichment Analysis

To understand the biological implications of the observed gene expression changes, perform
pathway analysis on the list of DEGs using tools like Enrichr, DAVID, or GSEA. This helps
identify signaling pathways, metabolic processes, or cellular components that are significantly
affected by PBRML1 loss.

Table 2: Example of Enriched KEGG Pathways for PBRM1-regulated Genes

KEGG Pathway Adjusted p-value Genes in Pathway

Retinol metabolism 3.7e-4 ALDH1A1, ADH1B, ...
Cytokine-cytokine receptor

, _ 1.5e-3 IL-8, CXCL2, IL6ST, ...
interaction

PI3K-Akt signaling pathway 8.9e-3 EGFR, VEGFA, ...

p53 signaling pathway 2.4e-2 CDKNI1A (p21), GADDA45A, ...

Note: Pathways are based on published findings.[3][7][11][12]

Downstream Target Validation
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RNA-seq identifies candidate target genes; validation using independent methods is essential.

Protocol 4: qRT-PCR Validation of Candidate Genes

 RNAto cDNA: Use RNA from the same biological replicate samples (or new ones) used for
RNA-seq. Synthesize cDNA using a reverse transcription Kit.

» Primer Design: Design and validate primers for a selection of top up- and down-regulated
genes. Also, design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for
normalization.

o (PCR Reaction: Perform quantitative PCR using a SYBR Green or TagMan-based assay.

e Analysis: Calculate the relative gene expression changes using the AACt method.[13] The
results should correlate with the fold changes observed in the RNA-seq data.

Table 3: Example of gRT-PCR Validation Data

logz Fold Change (RNA- logz Fold Change (qRT-
Gene Symbol

seq) PCR)
ALDH1A1 2.58 2.45%0.21
IL-8 -3.15 -3.05+0.33

| ERO1A|1.98|2.11 +0.18 |

Protocol 5: Western Blot for Protein Level Validation

To confirm that changes in mRNA levels translate to changes in protein expression, perform a

Western blot.

e Protein Lysate Preparation: Prepare whole-cell lysates from the PBRM1-knockdown and

control cell lines.

¢ Quantification: Determine protein concentration using a BCA or Bradford assay.
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o SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to
a PVDF or nitrocellulose membrane.

e Immunoblotting: Probe the membrane with primary antibodies against the protein of interest
(e.g., ALDH1A1) and a loading control (e.g., B-actin).

o Detection: Use a corresponding HRP-conjugated secondary antibody and an enhanced
chemiluminescence (ECL) substrate to visualize the protein bands. The band intensity
should reflect the changes seen at the mRNA level.

PBRM1 Signaling Context

PBRML1 does not act in isolation. It functions within the PBAF complex to control the expression
of target genes, which in turn influence critical cancer-related pathways.
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PBRML1 in Transcriptional Regulation
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PBRML1 directs the PBAF complex to alter chromatin and regulate target genes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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